

"Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-Bromo-2-(3-chlorophenyl)acetate*

Cat. No.: B2880830

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate**: Structure, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist Foreword: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. Halogens, particularly chlorine and bromine, offer a nuanced toolkit for modulating a compound's pharmacokinetic and pharmacodynamic profile. They can enhance metabolic stability, improve membrane permeability, and introduce key binding interactions with biological targets. It is within this context that **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate** emerges as a molecule of significant interest. As an α -haloester, it is a highly versatile bifunctional building block, poised for a multitude of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties to its practical applications in the synthesis of pharmaceutically relevant molecules.

Molecular Structure and Physicochemical Properties

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate possesses a stereogenic center at the α -carbon, meaning it exists as a racemic mixture under standard synthetic conditions unless chiral synthesis or resolution is employed. The presence of both a bromine and a chlorine atom on the phenylacetate core imparts distinct reactivity and physicochemical characteristics.

Table 1: Physicochemical Properties of **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate**

Property	Value	Source
CAS Number	41024-33-3	Commercial Suppliers
Molecular Formula	$C_{10}H_{10}BrClO_2$	PubChem
Molecular Weight	277.54 g/mol	PubChem
Appearance	Colorless to pale yellow liquid (predicted)	---
Boiling Point	$\sim 310.7\text{ }^{\circ}\text{C}$ at 760 mmHg (predicted)	---
Density	$\sim 1.5\text{ g/cm}^3$ (predicted)	---
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	General Chemical Knowledge
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	Safety Data Sheets of Analogs

Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: A Mechanistic Approach

The synthesis of **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate** is typically achieved through a two-step process starting from 3-chlorophenylacetic acid. The chosen methodology ensures high yields and purity, which are critical for its subsequent use in multi-step syntheses.

Step 1: Fischer Esterification

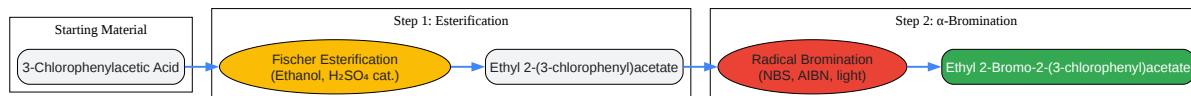
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via a classic Fischer esterification.

Protocol:

- To a solution of 3-chlorophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-(3-chlorophenyl)acetate.

Expert Insight: The use of a large excess of ethanol not only acts as the solvent but also drives the equilibrium towards the product side, maximizing the yield of the ester.

Step 2: α -Bromination


The second step is a radical substitution reaction to introduce the bromine atom at the α -position.

Protocol:

- In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the ethyl 2-(3-chlorophenyl)acetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.
- Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as benzoyl peroxide (AIBN is also a common choice) (0.02-0.05 eq).

- Heat the mixture to reflux and irradiate with the light source. The reaction is typically initiated when the color of the reaction mixture changes.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Filter off the succinimide byproduct and wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for the preparation of α -bromo esters. The progress of each step can be easily monitored by TLC, and the purification procedures are standard, ensuring a high-purity final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate**.

Spectroscopic Characterization (Predicted and Comparative Analysis)

Due to the limited availability of experimentally derived public domain spectra for **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate**, the following data is a combination of predictions and comparisons with structurally similar compounds. This information provides a robust baseline for the identification and characterization of the title compound.

Table 2: Predicted ^1H NMR and ^{13}C NMR Chemical Shifts

¹ H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.2-7.5	m	4H	Ar-H
Methine Proton	5.3-5.5	s	1H	CH(Br)
Methylene Protons	4.2-4.4	q	2H	OCH ₂ CH ₃
Methyl Protons	1.2-1.4	t	3H	OCH ₂ CH ₃
¹³ C NMR (Predicted)	δ (ppm)		Assignment	
Carbonyl Carbon	168-170		C=O	
Aromatic Carbons	125-135		Ar-C	
Methine Carbon	45-50		C(Br)	
Methylene Carbon	62-64		OCH ₂	
Methyl Carbon	13-15		CH ₃	

Infrared (IR) Spectroscopy (Predicted):

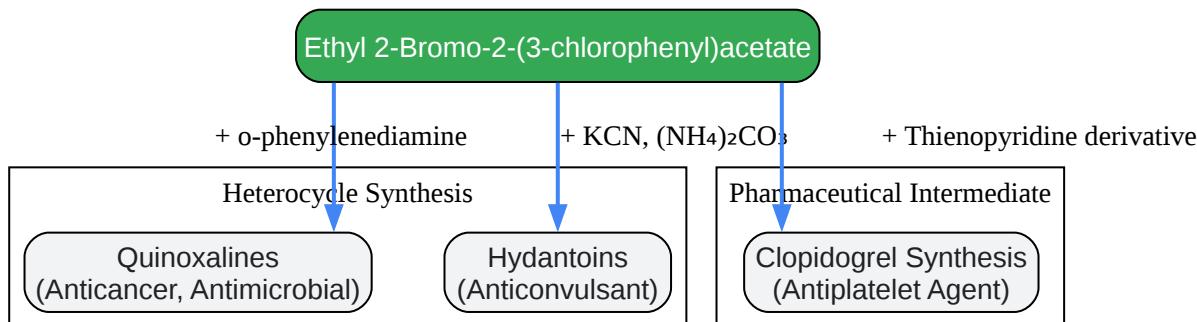
- ~1740 cm⁻¹: Strong C=O stretch of the ester.
- ~3000-3100 cm⁻¹: Aromatic C-H stretch.
- ~2850-2980 cm⁻¹: Aliphatic C-H stretch.
- ~1000-1300 cm⁻¹: C-O stretch.
- ~600-800 cm⁻¹: C-Br and C-Cl stretches.

Mass Spectrometry (MS): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragmentation patterns would

likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$), the bromine atom ($-\text{Br}$), and the entire ester group.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate** is primarily derived from its two reactive sites: the electrophilic α -carbon and the ester functionality. This allows for its use as a versatile scaffold in the construction of a wide array of molecular architectures.


Synthesis of Heterocyclic Compounds

α -Haloesters are classical precursors for the synthesis of various heterocyclic systems that form the core of many marketed drugs.

- Quinoxalines: Reaction with α -phenylenediamines leads to the formation of quinoxaline derivatives, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.
- Hydantoins: The Bucherer-Bergs reaction with a cyanide source and ammonium carbonate can be employed to synthesize hydantoin derivatives, which are important pharmacophores found in anticonvulsant and antiarrhythmic drugs.

Precursor to Key Pharmaceutical Intermediates

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate serves as a key starting material for the synthesis of more complex molecules. One of the most notable applications of related α -bromo phenylacetic esters is in the synthesis of the antiplatelet drug Clopidogrel. The α -bromo ester can undergo nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the core structure of the drug.

[Click to download full resolution via product page](#)

Caption: Key applications of **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate**.

Safety and Handling

Disclaimer: The following safety information is based on the known hazards of structurally similar α -bromoesters. A specific Safety Data Sheet (SDS) for **Ethyl 2-Bromo-2-(3-chlorophenyl)acetate** should be consulted prior to handling.

Hazard Identification:

- Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
- Skin Corrosion/Irritation: Causes skin irritation.
- Eye Damage/Irritation: Causes serious eye irritation.
- Lachrymator: May cause tearing.

Handling and Storage:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

- Avoid breathing vapors or mist.
- Store in a tightly sealed container in a cool, dry place.

First-Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a valuable and versatile building block for organic and medicinal chemists. Its straightforward synthesis and dual reactivity make it an attractive starting material for the preparation of a wide range of biologically active molecules, including heterocyclic compounds and key pharmaceutical intermediates. While a comprehensive experimental dataset for this specific molecule is not widely available in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.

- To cite this document: BenchChem. ["Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2880830#ethyl-2-bromo-2-3-chlorophenyl-acetate-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com